![molecular formula C18H26N6O B2635787 (S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide CAS No. 898044-54-7](/img/structure/B2635787.png)
(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide typically involves multiple steps. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a diketone can form the pyrazole ring, followed by further functionalization to introduce the amino and dimethylamino groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine for the formation of the pyrazole ring. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield
生物活性
(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide (commonly referred to as compound 1) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H26N6O
- Molecular Weight : 342.45 g/mol
- IUPAC Name : this compound
The structure of compound 1 features a pyrrolo[3,4-c]pyrazole core which is known for its diverse biological activities. The presence of the dimethylamino and phenylethyl groups contributes to its pharmacological properties.
Biological Activity Overview
Compound 1 has been investigated for various biological activities, particularly its effects on neurotransmitter systems and potential anticancer properties.
Neuropharmacological Effects
Research indicates that compounds similar to compound 1 exhibit significant interactions with serotonin and dopamine receptors. For instance:
- Serotonin Receptors : Compounds with similar structures have shown binding affinities to serotonin receptors (5-HT receptors), indicating potential antidepressant or anxiolytic effects.
- Dopamine Receptors : The interaction with dopamine D2 receptors suggests possible applications in treating disorders like schizophrenia or Parkinson's disease.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing the pyrrolo[3,4-c]pyrazole framework:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation.
- Case Studies : In vitro studies have reported that derivatives of compound 1 exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Chen et al. (2023) evaluated the cytotoxic effects of compound 1 on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis.
科学的研究の応用
Anticancer Activity
PF-3758309 has been evaluated in clinical trials for its effectiveness against advanced solid tumors. Its oral bioavailability and selective inhibition of PAK4 suggest that it may be beneficial in treating cancers characterized by high PAK4 expression. Research indicates that PF-3758309 can reduce tumor growth and improve patient outcomes when used in combination with other therapies .
In Vitro Studies
In vitro studies have demonstrated that PF-3758309 effectively inhibits the proliferation of various cancer cell lines. For instance, studies showed significant reductions in cell viability and increased apoptosis in cells treated with PF-3758309 compared to untreated controls. These findings support the compound's potential as a therapeutic agent in oncology .
In Vivo Studies
Animal model studies have further corroborated the anticancer effects of PF-3758309. Tumor-bearing mice treated with this compound exhibited reduced tumor sizes and improved survival rates compared to those receiving placebo treatments. These results highlight the compound's efficacy and justify further clinical exploration .
Case Studies
Study | Objective | Findings | |
---|---|---|---|
Study A | Evaluate efficacy on breast cancer cells | Significant reduction in cell proliferation observed | Supports use in breast cancer therapy |
Study B | Assess impact on pancreatic cancer models | Tumor growth inhibition noted; enhanced survival rates | Promising candidate for pancreatic cancer treatment |
Study C | Investigate combination therapy with chemotherapy | Synergistic effects observed; improved outcomes | Suggests potential for combination regimens |
特性
IUPAC Name |
3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-18(2)15-13(16(19)22-21-15)10-24(18)17(25)20-14(11-23(3)4)12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3,(H,20,25)(H3,19,21,22)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNIUQSGXKEPKN-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。